3-Azido-1-(3,4-dimethylbenzyl)azetidine
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Azido-1-(3,4-dimethylbenzyl)azetidine is characterized by a nitrogen-containing, five-membered ring. The azido group is actively used and exhibited superior performance in terms of a positive contribution to the enthalpy of formation of energetic materials .Chemical Reactions Analysis
The systematical thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) was investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The in-situ FTIR spectroscopy of ADNAZ proved the strength of nitro group decreases faster than that of azide group, and a carbonyl group (C=O) was formed at the quaternary carbon center on the azetidine skeleton during the heating process .Physical and Chemical Properties Analysis
This compound has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . Compared to TNAZ, the replacement of gem-dinitro group with gemazidonitro group makes greatly reduce vapor pressure, melting point as well as the thermal decomposition temperature .Scientific Research Applications
Antiviral Research
Designing Prodrugs
Studies have explored the design of prodrugs to enhance the efficacy of AZT against HIV. For instance, novel prodrug strategies aim to improve AZT's anti-HIV activity, enhance blood-brain barrier penetration, and modify pharmacokinetics for increased plasma half-life, which could potentially be applied to similar compounds for targeted drug delivery and localization (Parang, Wiebe, & Knaus, 2000).
HIV-1 Inhibitors
Efforts to click the 3'-azido group of AZT have yielded 1,2,3-triazoles with submicromolar potencies against HIV-1. This showcases the potential for modifying azido compounds to develop potent HIV inhibitors, highlighting a novel mechanism of interaction with HIV reverse transcriptase (Sirivolu et al., 2013).
Mechanistic Insights and Toxicity Studies
Toxicity Mechanisms
Research on AZT has shed light on its mechanism of toxicity, such as inducing DNA damage and inhibiting DNA repair mechanisms, which could be crucial for understanding the safety profile of related azido compounds (Cooper & Lovett, 2011).
Genotoxic Effects
Investigations into the transplacental effects of AZT have revealed its genotoxic and tumorigenic potential in mice, providing a framework for assessing the long-term safety of similar compounds used in therapeutic interventions (Olivero et al., 1997).
Drug Interactions and Metabolism
Drug-Drug Interactions
Understanding the interactions between AZT and other drugs, especially those affecting its glucuronidation and metabolism, is crucial for managing potential adverse effects and optimizing therapeutic regimens. This knowledge is applicable in designing safer drugs with minimized interaction potential (Nicolas et al., 1995).
Albumin Binding
The study of drug binding to human serum albumin, including AZT, has revealed new insights into drug distribution and the impact of drug-drug interactions in multi-drug therapies, essential for the development of compounds with favorable pharmacokinetic profiles (Zhu et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the developing of energetic materials with unique properties . When –NO2 and –N3 explosophoric groups were introduced on a quaternary carbon center, a novel gem-azidonitro explosophore will be constructed and the properties, especially the thermal properties, will be significantly changed .
Properties
IUPAC Name |
3-azido-1-[(3,4-dimethylphenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-3-4-11(5-10(9)2)6-16-7-12(8-16)14-15-13/h3-5,12H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTLJKSBNYGION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CC(C2)N=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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